molecular formula C17H12ClN3O4 B2546054 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862808-61-5

2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2546054
CAS No.: 862808-61-5
M. Wt: 357.75
InChI Key: LDSCTIFFBUSSNN-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a unique structure that includes a benzodioxin ring, an oxadiazole ring, and a benzamide moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact nature of these interactions and changes would depend on the specific targets of the compound .

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways. The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

It is known that similar compounds are absorbed from the gastrointestinal tract, metabolized in the liver, and the inactive compounds are excreted through bile or feces . These properties would impact the bioavailability of the compound.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have various effects at the molecular and cellular level.

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds . These factors could include temperature, pH, and the presence of other compounds or ions in the environment.

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,4-benzodioxin.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the Benzodioxin and Oxadiazole Rings: The benzodioxin and oxadiazole rings are then coupled using appropriate coupling agents.

    Introduction of the Benzamide Moiety: Finally, the benzamide moiety is introduced through the reaction of the intermediate compound with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzodioxin and oxadiazole rings.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation Reactions: Oxidizing agents (e.g., KMnO4, H2O2).

    Reduction Reactions: Reducing agents (e.g., NaBH4, LiAlH4).

    Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

Major Products Formed

    Substitution Reactions: Substituted benzamides.

    Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound.

    Hydrolysis: Carboxylic acids and amines.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide: Similar structure but with a methyl group instead of the oxadiazole ring.

    Saflufenacil: Contains a benzamide moiety but with different substituents and functional groups.

Uniqueness

2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of both the benzodioxin and oxadiazole rings, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4/c18-12-4-2-1-3-11(12)15(22)19-17-21-20-16(25-17)10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSCTIFFBUSSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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